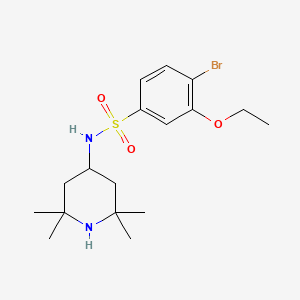

4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

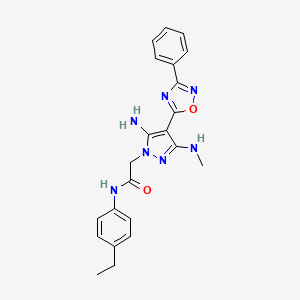

The compound “4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common motif in pharmaceutical drugs due to its bioactive properties . Attached to this core is a 2,2,6,6-tetramethylpiperidine group, a type of hindered amine that is often used in chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,2,6,6-tetramethylpiperidine group is a cyclic amine, which could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom, the ethoxy group, and the sulfonamide group. These functional groups are often reactive in nature and could undergo various chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .科学的研究の応用

Radical Scavenging and Antioxidant Properties

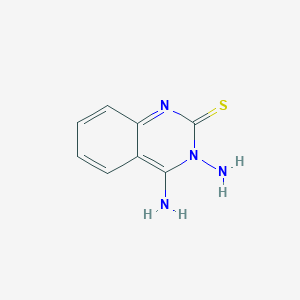

TEMPO is a quintessential nitrogen oxide radical, known for its ability to capture free radicals. Its stable radical form allows it to scavenge reactive oxygen species (ROS) and protect biological systems from oxidative damage. Researchers use TEMPO in studies related to oxidative stress, aging, and antioxidant therapies .

Polymer Chemistry and Free Radical Polymerization

In polymer science, TEMPO acts as a free radical scavenger during polymerization reactions. It prevents unwanted side reactions by capturing growing radicals, leading to well-controlled polymer chains. As a result, TEMPO finds applications as a chain transfer agent, anti-aging agent, and thermal stabilizer in polymers .

Selective Oxidation Reactions

TEMPO’s unique selectivity allows it to oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids. This property makes it an excellent catalyst for alcohol oxidation, especially in organic synthesis. It also converts secondary alcohols to ketones with high specificity .

Biological Spin Labeling

Due to its paramagnetic nature, TEMPO serves as an electron spin label in biochemistry. Researchers use it to study protein structures, dynamics, and interactions. By attaching TEMPO to specific sites in biomolecules, scientists gain insights into biological processes and mechanisms .

Paper Industry Applications

TEMPO has made waves in the paper industry. It enhances the mechanical properties of paper fibers, leading to stronger and more durable paper products. By selectively oxidizing cellulose, TEMPO improves paper strength, water retention, and printability .

Allosteric Inhibition of IKKβ

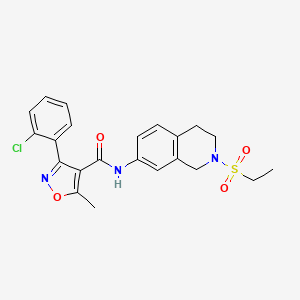

In drug discovery, researchers have identified compounds related to TEMPO, such as 3,4-dichloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. These derivatives specifically target the inactive form of IKKβ, an enzyme involved in inflammatory pathways. Such compounds hold promise as potential allosteric inhibitors for treating inflammatory diseases .

Safety and Hazards

将来の方向性

The future research directions for this compound could be vast, depending on its potential applications. It could be explored for use in pharmaceuticals, given the bioactive nature of benzenesulfonamides . Additionally, the 2,2,6,6-tetramethylpiperidine group could make it interesting for research in materials science .

作用機序

Mode of Action

4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide acts as an allosteric inhibitor that prevents IKKβ activation . It binds to the inactive form of IKKβ, specifically to a potential allosteric site between the kinase domain (KD) and ubiquitin-like domain (ULD) of human IKKβ . This binding blocks the activation of IKKβ, thereby inhibiting the phosphorylation of IκBα and the transcriptional activity of NF-κB .

Biochemical Pathways

The compound affects the NF-κB signaling pathway by inhibiting the activation of IKKβ . This results in the decreased phosphorylation level of Ser177/181 on IKKβ, blocking its activation upon TNFα stimulation . The inhibition of IKKβ activation prevents the subsequent degradation of IκB proteins, thereby inhibiting the nuclear translocation of NF-κB and its transcriptional activity .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of IκBα phosphorylation and NF-κB transcriptional activity . This leads to the suppression of the expression of NF-κB target genes, which are involved in inflammation, immune response, cell proliferation, and survival .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s binding to its target, its stability, and its overall effectiveness.

特性

IUPAC Name |

4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BrN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYAOQGITUQVKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)

![(1R,5S)-N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2538634.png)

![N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538638.png)

![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)

![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)

![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)

![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)